ソルビタンモノオレエート

概要

説明

疎水性親油性バランス(HLB)値が4.3である琥珀色から褐色の油状液体です . この化合物は、優れた乳化、分散、発泡、および湿潤特性により、製薬、化粧品、食品、繊維などのさまざまな産業で広く使用されています .

2. 製法

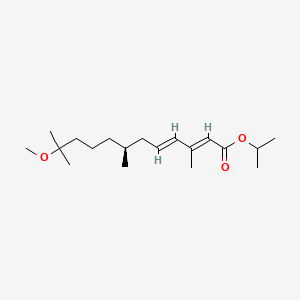

ソルビタンモノオレアートは、ソルビトールとオレイン酸のエステル化によって合成されます。 このプロセスは通常、エーテル化とエステル化の2つの主要なステップで構成されます .

エーテル化: ソルビトールは、150°Cで90分間、触媒(例:Z1)の存在下でエーテル化されます。

エステル化: エーテル化されたソルビトールは、窒素保護および真空条件(0.096 Mpa以上)下でオレイン酸とエステル化され、ソルビタンモノオレアートが生成されます.

工業生産方法は、反応時間を短縮し、生産コストを削減するために、水酸化ナトリウムと高純度亜リン酸などの複合触媒を使用することがよくあります .

科学的研究の応用

ソルビタンモノオレアートは、科学研究で幅広い用途があります。

作用機序

ソルビタンモノオレアートは、主にその界面活性剤特性によって効果を発揮します。異なる相間の表面張力を低下させ、安定した乳化液の形成を可能にします。 関与する分子標的および経路には、脂質二重層との相互作用および乳化された液滴の安定化が含まれます .

6. 類似の化合物との比較

ソルビタンモノオレアートは、ソルビタンエステルのファミリーの一部であり、これには以下が含まれます。

ソルビタンモノステアレート: 構造は似ていますが、オレアート基の代わりにステアレート基を持っています。

ソルビタンモノラウレート: ラウレート基を含み、異なる乳化特性を持っています。

ポリソルベート(例:ポリソルベート80): ソルビタンエステルのエトキシル化誘導体であり、より高いHLB値を持ち、より親水性です

ソルビタンモノオレアートは、特定のHLB値と油中水型乳化液を形成する能力により、親油性乳化剤が必要な用途に特に役立ちます .

Safety and Hazards

Sorbitan Monooleate is safe for all animal species at the proposed maximum content of 85 mg/kg complete feed . It is not expected to pose a risk for the consumer under the proposed conditions of use . Sorbitan Monooleate is irritant to skin and eyes and it is not considered a skin sensitiser . Users are unlikely to be exposed to Sorbitan Monooleate via inhalation .

将来の方向性

準備方法

Sorbitan monooleate is synthesized through the esterification of sorbitol and oleic acid. The process typically involves two main steps: etherification followed by esterification .

Etherification: Sorbitol undergoes etherification in the presence of a catalyst (e.g., Z1) at a temperature of 150°C for 90 minutes.

Industrial production methods often involve the use of composite catalysts, such as sodium hydroxide and high-purity phosphite, to shorten reaction times and lower production costs .

化学反応の分析

ソルビタンモノオレアートは主にエステル化反応を起こします。また、以下を含む他の種類の反応にも参加できます。

酸化: ソルビタンモノオレアートは、反応条件に応じてさまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応は、ソルビタンモノオレアートを異なる還元形に変換できます。

置換: オレアート基が他の官能基に置換される置換反応が起こりえます。

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます . これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

Sorbitan monooleate is part of a family of sorbitan esters, which include:

Sorbitan monostearate: Similar in structure but with a stearate group instead of an oleate group.

Sorbitan monolaurate: Contains a laurate group, offering different emulsifying properties.

Polysorbates (e.g., Polysorbate 80): Ethoxylated derivatives of sorbitan esters, which have higher HLB values and are more hydrophilic

Sorbitan monooleate is unique due to its specific HLB value and its ability to form water-in-oil emulsions, making it particularly useful in applications requiring lipophilic emulsifiers .

特性

| { "Design of the Synthesis Pathway": "Sorbitan monooleate can be synthesized by the esterification of sorbitan with oleic acid.", "Starting Materials": ["Sorbitan", "Oleic acid", "Catalyst"], "Reaction": [ "Add sorbitan and oleic acid in a molar ratio of 1:1 to a reaction vessel", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture to a temperature of 160-180°C and stir for several hours", "After the reaction is complete, cool the mixture and neutralize the catalyst with a base such as sodium carbonate", "Extract the product with a solvent such as ether or chloroform", "Dry the product and purify it by recrystallization or column chromatography" ] } | |

CAS番号 |

1338-43-8 |

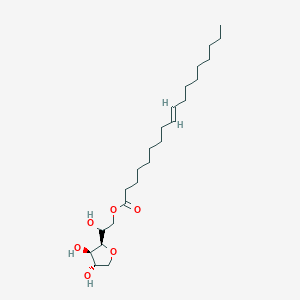

分子式 |

C24H44O6 |

分子量 |

428.6 g/mol |

IUPAC名 |

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |

InChIキー |

NWGKJDSIEKMTRX-BFWOXRRGSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

外観 |

Solid powder |

Color/Form |

AMBER LIQUID |

| 1338-43-8 9015-08-1 |

|

物理的記述 |

Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

sorbitan monooleate sorbitan oleate Span 80 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of Sorbitan Monooleate molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.

A: Research on the pharmacokinetics of Sorbitan Monooleate in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of Sorbitan Monooleate can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.

A: Sorbitan Monooleate is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]

ANone: Resistance mechanisms are not applicable to Sorbitan Monooleate as it is not a drug with a specific biological target.

A: While not inherently a targeting agent, Sorbitan Monooleate can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.

A: Sorbitan Monooleate finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using Sorbitan Monooleate-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing Sorbitan Monooleate. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of Sorbitan Monooleate in emulsions for creams, lotions, and other cosmetic products. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)